![molecular formula C25H26N2O3 B14654944 4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate CAS No. 42366-14-3](/img/structure/B14654944.png)
4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate is a compound that belongs to the class of azobenzene derivatives. Azobenzene compounds are well-known for their photoisomerization properties, which make them valuable in various applications, including liquid crystal displays, molecular switches, and photoresponsive materials. The compound consists of a phenyldiazenyl group attached to a phenyl ring, which is further connected to a hexyloxybenzoate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate typically involves a multi-step process:
Diazotization Reaction: Aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with phenol to form the azobenzene derivative.
Esterification: The azobenzene derivative is esterified with 4-(hexyloxy)benzoic acid in the presence of a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate undergoes various chemical reactions, including:
Photoisomerization: The compound can switch between its trans and cis forms upon exposure to UV and visible light.
Oxidation: The phenyl rings can undergo oxidation reactions, typically forming quinones.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Photoisomerization: UV light (365 nm) for trans-to-cis isomerization and visible light for cis-to-trans isomerization.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like FeCl3.
Major Products Formed
Photoisomerization: Cis and trans isomers of the compound.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Nitro, bromo, or chloro derivatives of the compound.
科学研究应用
4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a photoresponsive material in the study of molecular switches and liquid crystal displays.
Biology: Employed in the development of photo-controlled drug delivery systems and as a tool for studying cellular processes.
Medicine: Investigated for its potential in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of smart coatings, optical storage devices, and sensors.
作用机制
The primary mechanism of action for 4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate involves photoisomerization. Upon exposure to UV light, the compound undergoes a trans-to-cis isomerization, resulting in a significant change in its molecular geometry and polarity. This change can disrupt molecular interactions and alter the physical properties of materials containing the compound. The reverse cis-to-trans isomerization can be induced by visible light, allowing for reversible control of the compound’s properties.
相似化合物的比较
Similar Compounds
- 4-[(E)-Phenyldiazenyl]phenyl 4-(decyloxy)benzoate
- 4-[(E)-Phenyldiazenyl]phenyl 4-(butyloxy)benzoate
- 4-[(E)-Phenyldiazenyl]phenyl 4-(octyloxy)benzoate
Uniqueness
4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate is unique due to its specific hexyloxy chain length, which influences its solubility, melting point, and liquid crystalline properties. The hexyloxy group provides a balance between flexibility and rigidity, making the compound suitable for various applications where precise control over molecular alignment and responsiveness to light is required.
属性
CAS 编号 |
42366-14-3 |
|---|---|
分子式 |
C25H26N2O3 |
分子量 |
402.5 g/mol |
IUPAC 名称 |
(4-phenyldiazenylphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C25H26N2O3/c1-2-3-4-8-19-29-23-15-11-20(12-16-23)25(28)30-24-17-13-22(14-18-24)27-26-21-9-6-5-7-10-21/h5-7,9-18H,2-4,8,19H2,1H3 |
InChI 键 |
UWKUMGDLLSODQF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


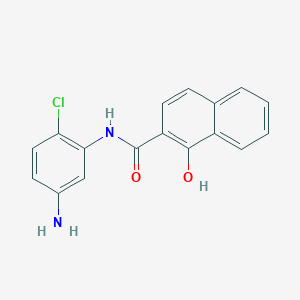
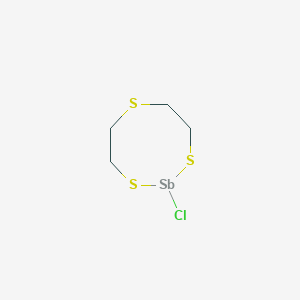

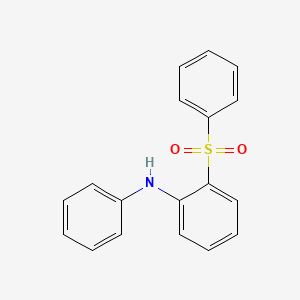
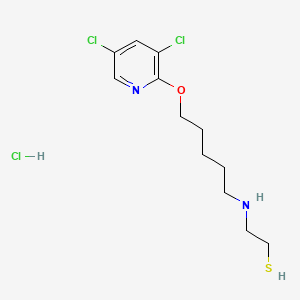
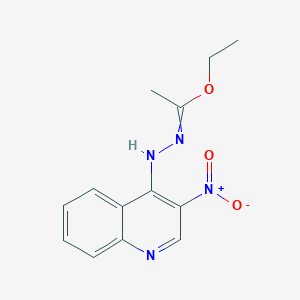
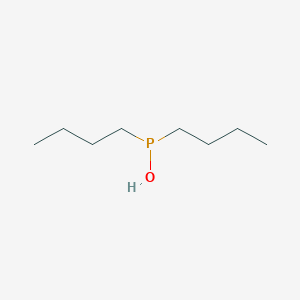
![2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654921.png)
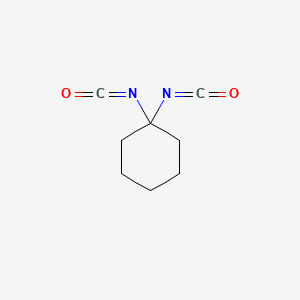
![4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14654927.png)
![N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14654930.png)
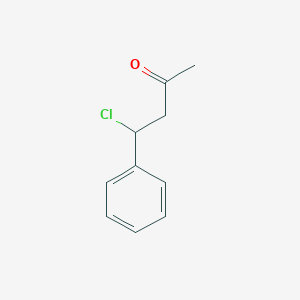

![Diethyl 2,2'-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate)](/img/structure/B14654946.png)
